REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:6]=1.[CH3:13][Si:14]([CH2:17][CH3:18])([CH3:16])[CH3:15]>>[CH2:7]([C:4]1[S:3][C:2]([C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13])=[CH:6][CH:5]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1SC(=CC1)CCCCCC
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Name
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|
Quantity
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0.43 g
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Type
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reactant
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Smiles
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C[Si](C)(C)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(CCCCC)C1=CC=C(S1)C#C[Si](C)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |